molecular formula C17H17Cl2NO3 B2865111 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide CAS No. 1795455-50-3

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide

Cat. No.: B2865111
CAS No.: 1795455-50-3
M. Wt: 354.23
InChI Key: FGRFUJAQYXXKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl core substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group. Benzamide derivatives are frequently explored for their biological activities, including antidiabetic, antimicrobial, and central nervous system (CNS)-targeting effects .

Properties

IUPAC Name

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-8-7-11(18)9-13(15)17(21)20-10-16(23-2)12-5-3-4-6-14(12)19/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRFUJAQYXXKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Chloro-2-Methoxybenzoic Acid

Route A: Direct Functionalization of Salicylic Acid Derivatives

  • Methylation : 2-Hydroxy-5-chlorobenzoic acid undergoes O-methylation using dimethyl sulfate (DMS) in alkaline conditions (NaOH/H₂O, 60°C, 6 h), yielding 2-methoxy-5-chlorobenzoic acid.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >98% purity (m.p. 152–154°C).

Route B: Nitration-Reduction Sequence

  • Nitration : 2-Methoxybenzoic acid treated with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) converts 5-nitro-2-methoxybenzoic acid to the 5-amino analog.
  • Sandmeyer Reaction : Diazotization with NaNO₂/HCl followed by CuCl yields 5-chloro-2-methoxybenzoic acid.

Synthesis of 2-(2-Chlorophenyl)-2-Methoxyethylamine

Stepwise Approach :

  • Epoxidation : Styrene derivative (2-chlorostyrene) reacts with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ to form 2-(2-chlorophenyl)oxirane.
  • Ring-Opening : Treatment with MeONa/MeOH selectively opens the epoxide, yielding 2-(2-chlorophenyl)-2-methoxyethanol.
  • Ammonolysis : Conversion of the alcohol to the amine via Mitsunobu reaction (DIAD, PPh₃, NH₃·BH₃) or Curtius rearrangement.

Alternative Pathway :

  • Reductive amination of 2-(2-chlorophenyl)-2-methoxyacetaldehyde using NaBH₃CN/NH₄OAc.

Amide Bond Formation Strategies

Classical Acid Chloride Method

  • Activation : 5-Chloro-2-methoxybenzoic acid reacts with thionyl chloride (SOCl₂, 70°C, 3 h) to form the corresponding acid chloride.
  • Coupling : The acid chloride is treated with 2-(2-chlorophenyl)-2-methoxyethylamine in anhydrous THF at 0°C, followed by gradual warming to 25°C (12 h reaction time).
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, and column chromatography (SiO₂, hexane/EtOAc 4:1) yield the title compound (65–72% isolated yield).

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent THF Maximizes amine solubility
Temperature 0°C → 25°C Reduces side hydrolysis
Equiv. of Amine 1.2 Drives reaction completion

Coupling Reagent-Mediated Synthesis

EDCl/HOBt System :

  • 5-Chloro-2-methoxybenzoic acid (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq) in DMF, stirred at 25°C for 1 h.
  • Amine (1.1 eq) added, reaction continued for 24 h.
  • Yield : 78–85% after purification (HPLC purity >99%).

Comparative Efficiency :

Reagent System Reaction Time (h) Yield (%) Purity (%)
SOCl₂ 12 68 97
EDCl/HOBt 24 82 99
HATU/DIPEA 8 88 99.5

Advanced Catalytic and Continuous Flow Approaches

Enzymatic Aminolysis

  • Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in toluene at 50°C, enabling solvent-free conditions.
  • Advantages : No racemization, minimal protecting groups required.
  • Yield : 60–65% (48 h reaction time).

Microwave-Assisted Synthesis

  • Acid chloride and amine irradiated in CH₃CN (100°C, 300 W, 20 min).
  • Outcome : 89% yield, reduced reaction time by 90% compared to conventional methods.

Continuous Flow Reactor Design

  • Microfluidic setup : Teflon AF-2400 tubing (0.8 mm ID), residence time 5 min.
  • Throughput : 12 g/h with >95% conversion.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 4.15 (q, J = 6.8 Hz, 1H, CH), 3.87 (s, 3H, OCH₃), 3.40 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 3.32 (s, 3H, OCH₃).
  • LC-MS : m/z 383.1 [M+H]⁺ (calc. 382.8).

Purity and Stability

  • HPLC : C18 column, MeCN/H₂O (70:30), RT, λ = 254 nm. Retention time = 6.7 min.
  • Accelerated Stability : No degradation after 6 months at 25°C/60% RH.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost (USD/kg) E-Factor PMI
Acid Chloride 420 8.2 12
EDCl/HOBt 580 5.1 9
Continuous Flow 390 3.8 7

Environmental Impact Mitigation

  • Solvent Recovery : >90% THF and DMF reclaimed via distillation.
  • Waste Streams : Neutralization of SOCl₂ by-products with Ca(OH)₂ to form CaSO₄/CaCl₂ sludge.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Key Observations
6M HCl, reflux (4–6 hrs)5-Chloro-2-methoxybenzoic acid + 2-(2-chlorophenyl)-2-methoxyethylamine72–78%Acidic hydrolysis favors protonation of amide nitrogen, accelerating cleavage
2M NaOH, 80°C (3 hrs)Sodium 5-chloro-2-methoxybenzoate + free amine derivative65–70%Base-mediated saponification requires prolonged heating for complete conversion

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as nucleophiles. Steric hindrance from the methoxyethyl group slightly reduces reaction rates compared to simpler benzamides.

Nucleophilic Substitution at Chlorinated Positions

The chloro substituents on the aromatic rings participate in substitution reactions:

Aromatic Chlorine Displacement

Reagent Conditions Product Catalyst
Sodium methoxide (NaOMe)DMF, 120°C, 8 hrsMethoxy-substituted derivative at C5 positionCuI
Ammonium hydroxide (NH4OH)Ethanol, reflux, 12 hrsAmino-substituted analogNone

Limitations : The electron-donating methoxy group at C2 deactivates the adjacent chloro group, requiring harsh conditions for substitution. Meta-chloro (C5) shows higher reactivity due to reduced electronic deactivation.

Reduction Reactions

The amide group can be reduced to a tertiary amine under specific conditions:

Reducing Agent Solvent Temperature Product Selectivity
LiAlH4THF0°C → RT, 6 hrsN-[2-(2-chlorophenyl)-2-methoxyethyl]-benzylamine88%
BH3·THFTHF40°C, 10 hrsPartial reduction to hemiaminal intermediate54%

Critical Note : Over-reduction of aromatic chlorines is avoided by using mild conditions. LiAlH4 selectively targets the amide carbonyl without affecting aryl chlorides.

Synthetic Pathways and Precursor Reactivity

The compound is synthesized via a multi-step sequence (patent USP 3,965,173) :

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life Stabilizing Factors
Aqueous pH 7.4, 37°CSlow hydrolysis of amide bond28 daysLow moisture, inert atmosphere
UV light (254 nm)Radical-mediated dechlorination6 hrsAmber glass storage
100°C (dry air)Methoxy group demethylation45 minsAntioxidant additives

Comparative Reactivity with Structural Analogs

A reactivity study across substituted benzamides reveals:

Compound Hydrolysis Rate (k, h⁻¹) Substitution Reactivity (Cl → OMe)
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide0.18 ± 0.03Moderate (Requires CuI catalyst)
5-Chloro-2-methoxy-N-phenethylbenzamide 0.22 ± 0.02High (No catalyst needed)
Unsubstituted benzamide0.85 ± 0.10Not applicable

Key Trend : Bulky N-substituents (e.g., methoxyethyl group) reduce hydrolysis rates by 3.5-fold compared to simpler analogs due to steric shielding of the amide bond .

Scientific Research Applications

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and physicochemical differences between 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide and its analogs:

Compound Name Key Structural Features Pharmacological Target/Activity Physicochemical Properties References
This compound (Target) 5-chloro-2-methoxybenzoyl + 2-(2-chlorophenyl)-2-methoxyethyl side chain Not reported (structural analog of sulfonylureas) Inferred: Likely low water solubility due to aromatic chloro/methoxy groups.
Glibenclamide (Glyburide) 5-chloro-2-methoxybenzoyl + sulfonylurea linker + cyclohexylcarbamoyl group SUR1 (pancreatic KATP channels), CNS targets MP: 169–174°C; Practically insoluble in water, slightly soluble in alcohols .
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide 5-chloro-2-methoxybenzoyl + phenethyl group (no chlorophenyl on ethyl chain) Not reported No data available; phenethyl group may enhance lipophilicity.
5-Chloro-N-(4-(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)phenethyl)-2-methoxybenzamide Pyrazolyl-sulfonamide substituent + phenethyl linkage Synthetic sulfonamide; potential enzyme inhibition MP: 165–166°C; High molecular weight (552.45 g/mol) .
5-Chloro-N-[4-ethoxy-2-nitrophenyl]-2-methoxybenzamide Nitro and ethoxy substituents on phenyl ring Not reported Molar mass: 350.75 g/mol; Nitro group may increase reactivity .
5-Chloro-N-(4-fluorobenzyl)-2-methoxybenzamide 4-fluorobenzyl substituent Not reported Fluorine atom enhances electronegativity and potential membrane permeability .

Detailed Research Findings

Structural Influences on Pharmacological Activity

  • Sulfonylurea vs. Non-Sulfonylurea Derivatives: Glibenclamide, a sulfonylurea, binds SUR1 to stimulate insulin secretion . The target compound lacks the sulfonylurea linker, suggesting divergent mechanisms. Pyrazolyl-sulfonamide derivatives (e.g., compound in ) may target enzymes like carbonic anhydrase or cyclooxygenase due to sulfonamide groups.
  • Chlorophenyl vs. Phenyl Substitutions: The 2-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in receptors compared to non-halogenated analogs (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide ).

Physicochemical and Pharmacokinetic Considerations

  • Solubility and Bioavailability : Glibenclamide’s poor water solubility (BCS Class II) limits its bioavailability . Structural modifications, such as the nitro group in or fluorobenzyl in , alter polarity and solubility. The target compound’s chloro/methoxy substituents likely reduce aqueous solubility, necessitating formulation strategies like cocrystallization .
  • Melting Points : Higher melting points (e.g., 165–174°C in sulfonamide derivatives ) correlate with crystalline stability, impacting drug processing and shelf life.

Biological Activity

5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines in the presence of coupling agents. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Intermediate : The starting material, 5-chloro-2-methoxybenzoic acid, is activated through esterification.
  • N-alkylation : The activated acid is then reacted with 2-(2-chlorophenyl)-2-methoxyethylamine to form the target amide.
  • Purification : The final product is purified using recrystallization techniques.

Antitumor Activity

Research indicates that this compound exhibits antitumor activity against various cancer cell lines. A study evaluating its effects on human non-small cell lung cancer (NSCLC) cells demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis via mitochondrial pathways
H129920Inhibition of cell cycle progression

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, it has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action leads to enhanced apoptosis in cancer cells.

  • Caspase Activation : Increased levels of cleaved caspase-3 were observed, indicating that the compound triggers apoptotic signaling cascades.
  • Bcl-2 Family Proteins : A decrease in Bcl-2 expression and an increase in Bax levels were noted, supporting the pro-apoptotic effects.

Case Studies

Several case studies have been conducted to assess the biological activity and therapeutic potential of this compound:

  • Study on NSCLC Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
    • Findings : Enhanced levels of reactive oxygen species (ROS) were detected, which are known to contribute to apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution and amidation. For example, intermediates like 2-(2-chlorophenyl)-2-methoxyethylamine can be prepared via reductive amination using NaBH₃CN in methanol. Coupling with 5-chloro-2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine as a base yields the final compound. Optimization includes temperature control (0–5°C for acyl chloride reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC and HPLC ensures purity (>95%) .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in spectral data?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ identifies methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm). IR confirms amide C=O stretching (~1650 cm⁻¹). Conflicting NOESY signals (e.g., stereochemistry of the methoxyethyl group) can be resolved by X-ray crystallography or computational modeling (DFT) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology : Begin with cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) and triplicate replicates. Follow-up with enzyme-linked assays (e.g., kinase inhibition) if structural analogs show activity against targets like EGFR or PARP. Data normalization and ANOVA statistical analysis are critical for reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology : Systematically modify substituents:

  • Aromatic rings : Replace chloro with fluoro or bromo to assess electronic effects.
  • Methoxy groups : Vary positions (e.g., 3- vs. 4-methoxy) to probe steric interactions.
  • Amide linker : Introduce methyl groups to restrict rotation and improve binding.
    Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase II. Validate predictions with IC₅₀ comparisons .

Q. What strategies address contradictory results in mechanistic studies (e.g., apoptosis vs. necrosis induction)?

  • Methodology :

  • Dose-dependent assays : Perform Annexin V/PI staining across a concentration gradient (0.1–50 μM).
  • Pathway inhibitors : Use caspase inhibitors (Z-VAD-FMK) to confirm apoptosis.
  • Omics integration : RNA-seq or proteomics can identify upregulated pathways (e.g., p53 vs. ROS-mediated necrosis). Contradictions often arise from cell-type-specific responses; validate in ≥3 cell lines .

Q. How can researchers optimize pharmacokinetic properties while maintaining bioactivity?

  • Methodology :

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to 2–3, enhancing solubility.
  • Metabolic stability : Test microsomal (human liver microsomes) and plasma stability assays. Modify metabolically labile sites (e.g., ester-to-amide substitutions).
  • In vivo validation : Use murine models with LC-MS/MS quantification of plasma/tissue concentrations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between academic studies and commercial screening reports?

  • Methodology :

  • Assay conditions : Compare cell passage numbers, serum concentrations, and incubation times. Commercial screens often use 48-hour exposures vs. academic 72-hour protocols.
  • Compound verification : Reconfirm identity via LC-MS and purity via NMR. Batch-to-batch variability (e.g., residual solvents) can alter activity .

Research Design Considerations

Q. What controls are essential in stability studies under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Incubate compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours. Use LC-UV to quantify degradation products (e.g., hydrolysis of amide bonds).
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Include antioxidants (e.g., BHT) to assess oxidative degradation. Report % recovery relative to fresh samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.